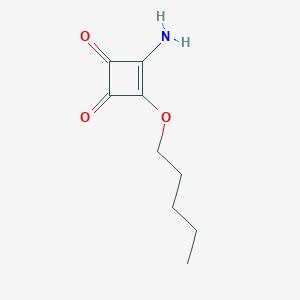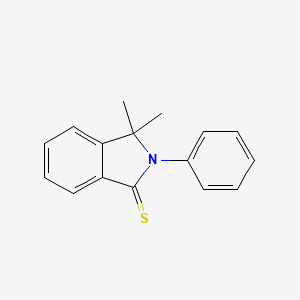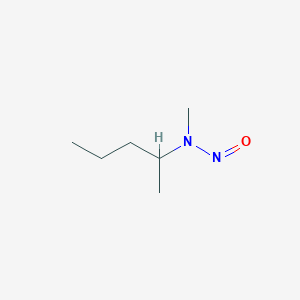
Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne is a complex organic compound characterized by its unique structure of alternating triple and single bonds. This compound is a member of the polyyne family, which consists of molecules with multiple carbon-carbon triple bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne typically involves multiple steps. One common method starts with the Eglinton reaction of di-alkyne 1,5-hexadiyne with copper(II) acetate in pyridine to form a trimer. This is followed by deprotonation and isomerization using potassium tert-butoxide in tert-butanol. The final step involves hydrogenation using Lindlar catalyst to obtain the desired product .
Industrial Production Methods
Industrial production of this compound is not well-documented due to its complex synthesis and limited demand. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens (e.g., chlorine, bromine) and organometallic reagents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkenes or alkanes.
Applications De Recherche Scientifique
Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of polyynes and their reactivity.
Biology: Research is ongoing to explore its potential as a bioactive molecule with antimicrobial properties.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Its ability to accept and donate electrons makes it a potential candidate for use in electronic devices and sensors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctadeca-1,3,5,7,9,11,13,15,17-nonayne: Another member of the polyyne family with a similar structure but different electronic properties.
Cyclooctadeca-1,3,7,9,13,15-hexaen-5,11,17-triyne: A compound with a similar backbone but different bonding patterns.
Uniqueness
Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne is unique due to its specific arrangement of triple and single bonds, which imparts distinct electronic properties. This makes it particularly interesting for research in materials science and organic electronics .
Propriétés
Numéro CAS |
160952-62-5 |
|---|---|
Formule moléculaire |
C18H6 |
Poids moléculaire |
222.2 g/mol |
InChI |
InChI=1S/C18H6/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h1,6-7,12-13,18H |
Clé InChI |
JWLSGXOLUGNOCX-UHFFFAOYSA-N |
SMILES canonique |
C1=C=C=CC#CC=C=C=CC#CC=C=C=CC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)


![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)



![[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate](/img/structure/B14281279.png)
